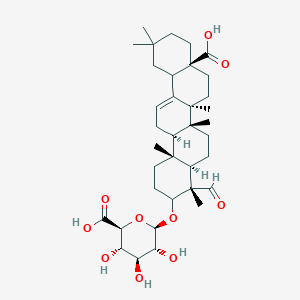

gypsogenin 3-O-glucuronide

Description

from Gypsophila paniculata; RN from Toxlit

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O10/c1-31(2)13-15-36(30(43)44)16-14-34(5)19(20(36)17-31)7-8-22-32(3)11-10-23(33(4,18-37)21(32)9-12-35(22,34)6)45-29-26(40)24(38)25(39)27(46-29)28(41)42/h7,18,20-27,29,38-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t20?,21-,22-,23?,24+,25+,26-,27+,29-,32+,33+,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSHOJSYOLRGAX-ZIPQOKDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105762-16-1 | |

| Record name | Gypsogenin 3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105762161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Botanical Trove: A Technical Guide to Gypsogenin 3-O-glucuronide in Gypsophila Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural occurrences of gypsogenin (B1672572) 3-O-glucuronide within the Gypsophila genus, a significant source of bioactive saponins (B1172615). This document provides a comprehensive overview of the quantitative distribution of this compound across various Gypsophila species, detailed experimental protocols for its extraction, isolation, and quantification, and a visualization of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Quantitative Distribution of Gypsogenin 3-O-glucuronide

The concentration of this compound, a key prosaponin, varies significantly among different Gypsophila species and is influenced by factors such as the age of the plant. The roots are the primary site of accumulation for these compounds. The data summarized below has been compiled from various studies employing High-Performance Liquid Chromatography (HPLC) for quantification.

| Gypsophila Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Gypsophila paniculata | Roots | 30.2 ± 1.5 | [1] |

| Gypsophila paniculata (3-year-old, cultivated) | Roots | 5.3 | [2] |

| Gypsophila scorzonerifolia (2 and 3-year-old) | Roots | High (Total saponins up to 48.1) | [1][3] |

| Gypsophila pacifica (2 and 3-year-old) | Roots | High (Total saponins up to 48.1) | [1][3] |

| Gypsophila glomerata | Roots | 7.4079 ± 0.0723 | |

| Gypsophila species (general range) | Roots | 2.7 - 43 | [1] |

Experimental Protocols

The following sections outline the methodologies for the extraction, isolation, and quantification of this compound from Gypsophila species, synthesized from established research protocols.

Extraction of Saponins

A widely used method for the extraction of saponins from Gypsophila roots is ultrasound-assisted extraction.

-

Plant Material Preparation: Air-dry the collected Gypsophila roots in a cool, dark place. Once dried, powder the root material using a suitable mill.

-

Extraction Procedure:

-

Weigh the powdered root material.

-

Suspend the powder in 10% aqueous ethanol (B145695) at a ratio of 1:30 (w/v).

-

Perform ultrasound-assisted extraction for 15 minutes. This process should be repeated three times.

-

Combine the extracts and lyophilize (freeze-dry) to obtain a crude saponin (B1150181) extract.

-

Isolation of this compound via Mild Acid Hydrolysis and Solid Phase Extraction (SPE)

To quantify this compound, a mild acid hydrolysis of the crude saponin extract is performed to cleave the sugar moieties attached at the C-28 position, yielding the more stable prosaponin.

-

Mild Acid Hydrolysis:

-

Dissolve the crude saponin extract in a suitable solvent.

-

Subject the solution to mild acid hydrolysis. The precise conditions (acid type, concentration, temperature, and duration) should be optimized to selectively remove the C-28 sugar chain without cleaving the glucuronic acid at C-3.

-

-

Solid Phase Extraction (SPE) for Purification:

-

Condition a C18 reverse-phase SPE cartridge.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities.

-

Elute the this compound using a less polar solvent (e.g., methanol (B129727) or ethanol).

-

Collect the eluate for HPLC analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

The purified prosaponin is quantified using a validated HPLC method.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system of acetonitrile (B52724) and water (acidified with an acid like phosphoric acid) is common.

-

Detection: UV detection at a specific wavelength (e.g., 210 nm).

-

Flow Rate: A standard flow rate of 1 mL/min is often employed.

-

Injection Volume: Typically 20 µL.

-

-

Quantification:

-

Prepare a standard solution of purified this compound of a known concentration.

-

Generate a calibration curve by injecting a series of dilutions of the standard solution.

-

Inject the sample obtained from the SPE step.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualizing the Biosynthesis and Analysis Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of gypsogenin and the experimental workflow for its analysis.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for quantification.

References

The Isolation and Discovery of Gypsogenin 3-O-glucuronide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of gypsogenin (B1672572) 3-O-glucuronide, a triterpenoid (B12794562) saponin (B1150181) found in various medicinal plants. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and therapeutic potential of this compound. The guide details the extraction and purification protocols, quantitative data from various plant sources, and insights into its biological activity and mechanism of action.

Introduction to Gypsogenin 3-O-glucuronide

This compound is a naturally occurring oleanane-type triterpenoid saponin. Saponins (B1172615) are a diverse group of glycosides known for their wide range of biological activities.[1][2] this compound, specifically, has been identified in several medicinal plants, most notably within the Gypsophila genus of the Caryophyllaceae family.[3][4][5] This compound has garnered scientific interest due to its potential pharmacological properties, including cytotoxic and anti-inflammatory effects.[6][7]

Medicinal Plant Sources and Quantitative Analysis

This compound has been predominantly isolated from the roots of various Gypsophila species. Quantitative analyses have revealed varying concentrations of this saponin depending on the species and cultivation conditions. For instance, the content of this compound in the roots of Gypsophila paniculata has been reported to be 30.2 ± 1.5 mg/g dry weight.[5] In three-year-old cultivated G. paniculata roots, the content was found to be 5.3 mg/g dry weight.[8] Other species such as Gypsophila scorzonerifolia and Gypsophila pacifica also contain significant amounts of this compound, with total saponin content reaching up to 48.1 mg/g in two- and three-year-old roots.[3][9]

| Plant Species | Plant Part | Method of Analysis | Yield of this compound (mg/g dry weight) | Reference |

| Gypsophila paniculata | Roots | HPLC | 30.2 ± 1.5 | [5] |

| Cultivated Gypsophila paniculata (3-year-old) | Roots | HPLC | 5.3 | [8] |

| Gypsophila scorzonerifolia (2 to 3-year-old) | Roots | LC-MS | Total Saponins: up to 48.1 | [3][9] |

| Gypsophila pacifica (2 to 3-year-old) | Roots | LC-MS | Total Saponins: up to 48.1 | [3][9] |

| Silene vulgaris | Roots | HPLC | 44% of total prosaponins | [4] |

Experimental Protocols

The isolation and purification of this compound from medicinal plants involve a multi-step process. The following is a representative protocol synthesized from established methodologies.

Extraction

A general workflow for the extraction and isolation of this compound is outlined below.

Protocol for Ultrasound-Assisted Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., Gypsophila roots) at room temperature and grind it into a fine powder.

-

Extraction: Suspend the powdered plant material in 10% aqueous ethanol (B145695) at a ratio of 1:30 (w/v).[8]

-

Ultrasonication: Sonicate the mixture for 15 minutes. Repeat the extraction process three times.[8]

-

Filtration and Concentration: Combine the ethanolic extracts and filter them. Concentrate the filtrate under reduced pressure to obtain the crude saponin extract.

Purification

Protocol for Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC):

-

SPE Cleanup: Dissolve the crude extract in a suitable solvent and load it onto a C18 reverse-phase SPE cartridge. Wash the cartridge with water to remove highly polar impurities. Elute the saponin fraction with methanol (B129727).

-

Preparative HPLC: Further purify the saponin fraction using preparative reverse-phase HPLC. A C18 column is typically used with a gradient elution system of methanol and water.[8]

-

Fraction Collection and Analysis: Collect the fractions and analyze them by analytical HPLC or TLC to identify the fractions containing pure this compound.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the purified compound as a white powder.

Structural Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural assignment of the molecule.[10][11][12] The chemical shifts provide information about the gypsogenin aglycone and the glucuronic acid moiety, while 2D NMR experiments establish the connectivity and stereochemistry.

| ¹H NMR (Representative Chemical Shifts) | ¹³C NMR (Representative Chemical Shifts) |

| Signals for anomeric protons of the sugar moiety | Signals for the aglycone carbon skeleton |

| Olefinic proton signal of the triterpene backbone | Carbonyl carbon of the carboxyl group |

| Aldehyde proton signal of the gypsogenin | Anomeric carbon of the glucuronic acid |

| Multiple signals for methyl groups | Signals for the sugar carbons |

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern of the saponin.[6][13] The fragmentation of glucuronide-type saponins often involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (a neutral loss of 176 amu for glucuronic acid).[14] High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula.[8]

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₅₄O₁₀ | [15][16] |

| Molecular Weight | 646.8 g/mol | [16][17] |

| Exact Mass | 646.37169792 Da | [16] |

| Key MS/MS Fragment | Loss of glucuronic acid (176 Da) | [14] |

Biological Activity and Signaling Pathway

Gypsogenin and its derivatives have demonstrated cytotoxic activity against various cancer cell lines.[18][19][20] The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.

Studies have shown that gypsogenin can downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][21] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol.[22][23] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[2][24][25][26]

Conclusion

This technical guide has provided a detailed overview of the isolation, characterization, and biological activity of this compound. The methodologies and data presented here offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this compound may unveil its full therapeutic potential.

References

- 1. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the yield, saponin content and profile, antimicrobial and antioxidant activities of three Gypsophila species [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. proceedings.bas.bg [proceedings.bas.bg]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation of saponin from dried roots of Gypsophila simonii Hub. Mor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 14. uab.edu [uab.edu]

- 15. This compound | C36H54O10 | CID 3086515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Gypsogenin 3-O-b-D-glucuronide | C36H54O10 | CID 13919536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An efficient method for rapid screening of triterpenoid saponins in three Glycyrrhiza species using rapid resolution liquid chromatography quadrupole time-of-flight mass spectrometry combined with mass defect filtering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A simple method for isolation of Gypsophila saponins for the combined application of targeted toxins and saponins in tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mitochondria-mediated apoptosis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of caspase-3 protease via a Bcl-2-insensitive pathway during the process of ginsenoside Rh2-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. d-nb.info [d-nb.info]

The Biosynthesis of Gypsogenin 3-O-glucuronide in Caryophyllaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenin (B1672572) 3-O-glucuronide, a prominent triterpenoid (B12794562) saponin (B1150181) found within the plant family Caryophyllaceae, holds significant interest for its diverse biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and optimizing production for pharmaceutical applications. This technical guide provides a comprehensive overview of the biosynthesis of gypsogenin 3-O-glucuronide in Caryophyllaceae, detailing the enzymatic steps from the initial precursor, acetyl-CoA, to the final glycosylated product. The guide summarizes key quantitative data, provides detailed experimental protocols for pathway elucidation, and includes visualizations of the metabolic pathway and experimental workflows.

Introduction

The Caryophyllaceae family, commonly known as the carnation or pink family, is a rich source of triterpenoid saponins (B1172615). Among these, gypsogenin and its glycosides are particularly prevalent, especially in genera such as Gypsophila and Saponaria. This compound is a key intermediate and a bioactive compound in its own right. Its biosynthesis follows the isoprenoid pathway, involving a series of enzymatic reactions catalyzed by β-amyrin synthase, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. Recent advances in genomics and transcriptomics, particularly in species like Saponaria vaccaria, have begun to unravel the specific genes and enzymes responsible for this complex pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

-

Formation of the Triterpene Backbone: Synthesis of β-amyrin from 2,3-oxidosqualene.

-

Oxidative Modifications: A series of oxidations of the β-amyrin backbone to form the gypsogenin aglycone.

-

Glycosylation: The attachment of a glucuronic acid moiety to the C-3 hydroxyl group of gypsogenin.

Stage 1: Formation of the β-Amyrin Backbone

The pathway begins with the cyclization of 2,3-oxidosqualene, a linear triterpenoid precursor, to the pentacyclic triterpene β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (BAS) , a type of oxidosqualene cyclase (OSC).

-

Enzyme: β-Amyrin Synthase (EC 5.4.99.39)

-

Substrate: 2,3-Oxidosqualene

-

Product: β-Amyrin

In Saponaria vaccaria, a member of the Caryophyllaceae family, the cDNA encoding a β-amyrin synthase (SvBS) has been isolated and functionally characterized.[1]

Stage 2: Oxidative Modifications to Form Gypsogenin

Following the formation of β-amyrin, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) . These enzymes introduce hydroxyl and carboxyl groups at specific positions on the β-amyrin skeleton to yield gypsogenin. The key oxidative steps are:

-

C-28 Oxidation: The methyl group at the C-28 position is oxidized to a carboxylic acid.

-

C-23 Oxidation: The methyl group at the C-4 position is oxidized to an aldehyde group.

While the specific CYPs responsible for these steps in Caryophyllaceae are still under active investigation, transcriptome analysis of Saponaria vaccaria has identified several candidate CYPs that are co-upregulated with β-amyrin synthase upon elicitation with methyl jasmonate, suggesting their involvement in saponin biosynthesis.[2][3] These CYPs are hypothesized to catalyze the multi-step oxidation of β-amyrin to gypsogenin.

Stage 3: Glucuronidation of Gypsogenin

The final step in the biosynthesis of this compound is the attachment of a glucuronic acid molecule to the hydroxyl group at the C-3 position of the gypsogenin aglycone. This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT) .

-

Enzyme: UDP-glucuronosyltransferase (EC 2.4.1.17)

-

Substrates: Gypsogenin, UDP-glucuronic acid

-

Product: this compound

Transcriptome studies in Saponaria vaccaria have identified a cellulose (B213188) synthase-like UDP-glucuronosyltransferase that is capable of glucuronidating triterpenoid aglycones.[2][4] This enzyme is a strong candidate for catalyzing the final step in the formation of this compound. In S. vaccaria, a UGT designated as UGT74M1 has been shown to be a triterpene carboxylic acid glucosyltransferase involved in monodesmoside biosynthesis.[1]

Quantitative Data

The content of this compound and related saponins can vary significantly between different species and even within different organs of the same plant. The following table summarizes some reported quantitative data for this compound in the roots of several Caryophyllaceae species.

| Species | Compound | Concentration (mg/g dry weight) | Reference |

| Gypsophila paniculata | This compound | 30.2 ± 1.5 | [5] |

| Saponaria officinalis | This compound | Low (relative proportion of 6%) | [5] |

| Silene vulgaris | This compound | Lower than quillaic acid 3-O-glucuronide (relative proportion of 44%) | [5] |

Experimental Protocols

Isolation and Functional Characterization of β-Amyrin Synthase (SvBS) from Saponaria vaccaria

-

Methodology adapted from Meesapyodsuk et al. (2007). [1]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves of S. vaccaria using a commercial kit. First-strand cDNA is synthesized using reverse transcriptase.

-

PCR Amplification: Degenerate primers designed based on conserved regions of known plant β-amyrin synthase genes are used to amplify a partial cDNA fragment. The full-length cDNA is then obtained using 5' and 3' RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The full-length SvBS cDNA is cloned into a yeast expression vector (e.g., pYES2) and transformed into a suitable Saccharomyces cerevisiae strain (e.g., lanosterol (B1674476) synthase-deficient mutant).

-

Enzyme Assay:

-

Yeast cultures are grown and protein expression is induced.

-

Microsomes are prepared from the yeast cells.

-

The enzyme assay is performed by incubating the microsomes with the substrate 2,3-oxidosqualene.

-

The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS).

-

The identity of the product (β-amyrin) is confirmed by comparison of its retention time and mass spectrum with an authentic standard.

-

Transcriptome Analysis for Identification of Candidate Biosynthetic Genes in Saponaria vaccaria

-

Plant Material and Treatment: S. vaccaria plants are treated with an elicitor, such as methyl jasmonate (MeJA), to induce the expression of saponin biosynthetic genes. Control plants are treated with a mock solution.

-

RNA Sequencing: RNA is extracted from relevant tissues (e.g., leaves, roots) at different time points after elicitation. cDNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., PacBio for full-length transcripts and Illumina for expression profiling).

-

Bioinformatic Analysis:

-

The sequencing reads are assembled into transcripts.

-

Genes are annotated by sequence similarity searches against public databases.

-

Differentially expressed genes (DEGs) between MeJA-treated and control samples are identified.

-

Candidate genes for saponin biosynthesis (OSCs, CYPs, UGTs) are identified based on their annotation and co-expression with known pathway genes like β-amyrin synthase.

-

-

Functional Validation: Candidate genes are functionally characterized through heterologous expression in a suitable host system (e.g., Nicotiana benthamiana or yeast) followed by enzyme assays with the putative substrates.

Extraction and Quantification of this compound by HPLC-MS

-

General protocol for saponin analysis.

-

Sample Preparation: Dried and powdered root material is extracted with a solvent such as 80% methanol.

-

Solid-Phase Extraction (SPE): The crude extract is often purified using a C18 SPE cartridge to remove interfering compounds. The saponin fraction is eluted with methanol.

-

HPLC-MS Analysis:

-

Chromatography: The purified extract is analyzed by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is typically used.

-

Mass Spectrometry: The HPLC system is coupled to a mass spectrometer (e.g., electrospray ionization - mass spectrometry, ESI-MS) for detection and quantification.

-

Quantification: this compound is identified based on its retention time and mass-to-charge ratio (m/z) compared to an authentic standard. Quantification is performed by constructing a calibration curve with the standard.

-

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Gene Discovery

Caption: Workflow for saponin biosynthesis gene discovery in Saponaria vaccaria.

Conclusion

The biosynthesis of this compound in Caryophyllaceae is a complex, multi-enzyme process that is beginning to be understood at the molecular level. While the general pathway is established, the specific enzymes catalyzing each step are still being identified and characterized in various species. The recent application of transcriptomics has significantly accelerated the discovery of candidate genes. Further functional characterization of these genes and enzymes will be essential for the metabolic engineering of high-value saponins in heterologous systems, paving the way for sustainable production and novel pharmaceutical applications. This guide provides a foundational understanding for researchers and professionals aiming to explore and exploit this important biosynthetic pathway.

References

- 1. Saponin Biosynthesis in Saponaria vaccaria. cDNAs Encoding β-Amyrin Synthase and a Triterpene Carboxylic Acid Glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the yield, saponin content and profile, antimicrobial and antioxidant activities of three Gypsophila species [open.up.lublin.pl]

Physicochemical Properties of Gypsogenin 3-O-glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin (B1672572) 3-O-glucuronide is a triterpenoid (B12794562) saponin, a class of natural products widely distributed in the plant kingdom. As a glycoside of gypsogenin, it is characterized by a pentacyclic triterpene aglycone core linked to a glucuronic acid moiety. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including cytotoxic and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of gypsogenin 3-O-glucuronide, detailed experimental protocols for its analysis, and insights into its potential biological mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that variations in reported values, particularly for the melting point and molecular weight, may exist across different sources and are often attributable to the analysis of the compound versus its methyl ester derivative.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Chemical Structure | A pentacyclic triterpene (gypsogenin) linked at the C-3 position to a glucuronic acid sugar moiety. | [3][4] |

| Molecular Formula | C₃₆H₅₄O₁₀ | [3][4] |

| Molecular Weight | 646.8 g/mol | [3][4] |

| Appearance | White to off-white solid; colorless or yellowish crystals. | [5] |

| Melting Point | 204 - 206 °C | [4] |

| 249 °C (likely the methyl ester) | [1] | |

| Solubility | Slightly soluble in Chloroform (heated), DMSO, and Methanol (sonicated). Low solubility in water, more soluble in organic solvents like ethanol (B145695) and chloroform. | [5] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Characteristic signals for the triterpene backbone and the glucuronic acid moiety are expected. A comprehensive list of typical ¹H NMR chemical shifts for organic compounds can be used as a reference.[6][7][8] |

| ¹³C NMR | Distinct signals for the carbonyl group of the carboxylic acid, the aldehyde group, olefinic carbons, and the numerous aliphatic carbons of the gypsogenin core, as well as the carbons of the glucuronic acid, are anticipated. General chemical shift ranges for dammarane-type triterpenoids can provide a reference point.[9][10] |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) is a common technique. The fragmentation pattern is characteristic of glucuronide-type triterpenoid saponins, often showing a neutral loss of the glucuronic acid moiety (176 Da).[11][12][13][14] |

| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the aldehyde and carboxylic acid, and C-O stretching vibrations. |

| UV-Vis Spectroscopy | Can be characterized by its absorbance at 210 nm and 254 nm. |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification

The following is a general protocol for the isolation and purification of this compound from plant material, which can be adapted based on the specific source.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gypsogenin-3-O-glucuronide | 96553-02-5 | MG74054 [biosynth.com]

- 3. This compound | C36H54O10 | CID 3086515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gypsogenin 3-O-b-D-glucuronide | C36H54O10 | CID 13919536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]

- 11. All Ion Fragmentation Analysis Enhances the Untargeted Profiling of Glucosinolates in Brassica Microgreens by Liquid Chromatography and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. uab.edu [uab.edu]

The Sentinel Saponin: Gypsogenin 3-O-glucuronide's Role in Plant Defense

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenin (B1672572) 3-O-glucuronide, a triterpenoid (B12794562) saponin (B1150181) prevalent in the Caryophyllaceae family, particularly in Gypsophila species, plays a significant, yet not fully elucidated, role in plant defense mechanisms. This technical guide synthesizes the current understanding of its biological functions, focusing on its involvement in protecting plants against a range of biotic threats. We delve into the quantitative data available on its natural abundance and antimicrobial properties, detail the intricate signaling pathways that regulate its biosynthesis, and provide comprehensive experimental protocols for its extraction, purification, and bioactivity assessment. This document serves as a foundational resource for researchers aiming to explore the potential of gypsogenin 3-O-glucuronide in agriculture and medicine.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these chemical warriors are saponins (B1172615), a diverse group of glycosides known for their surfactant properties. This compound is a prominent member of the oleanane-type triterpenoid saponins. Found in significant quantities in the roots of plants like Gypsophila paniculata, this compound is believed to act as a crucial component of the plant's innate immune system.[1][2] Its purported antifungal and insecticidal properties make it a subject of growing interest for the development of natural pesticides and potentially as a lead compound in drug discovery. This guide provides a deep dive into the technical aspects of studying this fascinating molecule.

Quantitative Data on this compound

The concentration of this compound can vary depending on the plant species, age, and environmental conditions. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Gypsophila Species

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Gypsophila paniculata | Roots (3-year-old, cultivated) | 5.3 | [1] |

| Gypsophila paniculata | Roots | 30.2 ± 1.5 | [3] |

Table 2: Antimicrobial Activity of Gypsogenin and its Derivatives

| Compound | Microbial Strain | Activity (Inhibition Zone in mm) | Reference |

| Gypsogenin (1) | Bacillus subtilis | 10-14 | [4] |

| Gypsogenin (1) | Bacillus thuringiensis | 10-14 | [4] |

| Derivative 1a | Bacillus subtilis | 10-14 | [4] |

| Derivative 1b | Bacillus subtilis | 10-14 | [4] |

| Derivative 1d | Bacillus subtilis | 10-14 | [4] |

| Derivative 1e | Bacillus subtilis | 10-14 | [4] |

| Derivative 1b | Bacillus cereus | 9-14 | [4] |

| Derivative 1d | Bacillus cereus | 9-14 | [4] |

| Derivative 1e | Bacillus cereus | 9-14 | [4] |

Signaling Pathways in Plant Defense

The biosynthesis of triterpenoid saponins, including this compound, is a defense response often regulated by key plant hormones, primarily jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling pathways are activated by biotic stresses such as pathogen attack or herbivore feeding.

Jasmonate and Salicylate Signaling Crosstalk

Jasmonic acid and salicylic acid pathways are central to the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR), respectively. While JA is typically associated with defense against necrotrophic pathogens and chewing insects, SA is crucial for combating biotrophic pathogens. The biosynthesis of this compound is influenced by a complex interplay or "crosstalk" between these two pathways. Elicitors from pathogens or herbivores can trigger the production of JA and SA, which in turn activate transcription factors that upregulate the genes involved in the saponin biosynthesis pathway.

Caption: Regulation of this compound biosynthesis by JA and SA pathways.

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from methods used for the extraction of saponins from Gypsophila roots.

Workflow Diagram

References

- 1. proceedings.bas.bg [proceedings.bas.bg]

- 2. Gypsogenin-3-O-glucuronide | 96553-02-5 | MG74054 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial and cytotoxic activities, and structure-activity relationships of gypsogenin derivatives against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

gypsogenin 3-O-glucuronide as a metabolite of gypsogenin in vivo

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin (B1672572), a pentacyclic triterpenoid (B12794562) sapogenin, is a constituent of various medicinal plants and has garnered interest for its potential pharmacological activities. Following in vivo administration, gypsogenin undergoes metabolic transformation, with gypsogenin 3-O-glucuronide identified as a significant metabolite. This technical guide provides a comprehensive overview of the in vivo metabolism of gypsogenin to its 3-O-glucuronide, focusing on the metabolic pathway, representative experimental protocols for its study, and the presentation of key data.

Metabolic Pathway of Gypsogenin to this compound

The primary metabolic pathway for the conversion of gypsogenin to this compound in vivo is through Phase II metabolism, specifically glucuronidation. This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][2] These enzymes facilitate the transfer of a glucuronic acid moiety from the activated donor substrate, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to an acceptor group on the substrate molecule.[1] In the case of gypsogenin, the hydroxyl group at the C-3 position serves as the acceptor for glucuronidation.

This biotransformation significantly increases the water solubility of the lipophilic gypsogenin molecule, which facilitates its excretion from the body, primarily through bile and urine.[1][3] The UGT enzymes are predominantly located in the endoplasmic reticulum of liver cells, but are also found in other tissues such as the kidney and gastrointestinal tract.[1][2] The specific UGT isoforms involved in gypsogenin glucuronidation have not been definitively identified in the available literature, but UGT1A and UGT2B subfamilies are known to metabolize a wide range of xenobiotics.[1][2]

References

Pharmacological Profile of Gypsogenin 3-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin (B1672572) 3-O-glucuronide is a triterpenoid (B12794562) saponin (B1150181) found in various plant species, notably in the roots of Gypsophila paniculata.[1] As a member of the saponin family, it is recognized for its potential biological activities, including anti-inflammatory and anti-tumor effects. This technical guide provides a comprehensive overview of the current pharmacological knowledge of gypsogenin 3-O-glucuronide, with a primary focus on its anti-cancer and anti-inflammatory properties. Due to the limited availability of detailed pharmacological data for this compound, this guide also incorporates extensive information on its aglycone, gypsogenin, to provide a more complete understanding of its potential mechanisms of action.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C36H54O10 | PubChem |

| Molecular Weight | 646.8 g/mol | PubChem |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | PubChem |

| Synonyms | Vaccaroside | PubChem |

| Appearance | Colorless or yellowish crystals | ChemBK |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol (B145695) and chloroform. | ChemBK |

Pharmacological Profile

Anti-Cancer Activity

While specific quantitative data for the anti-cancer activity of this compound is limited, preliminary studies indicate its potential as an anti-tumor agent. It has been reported to inhibit tumor growth in mice through the inhibition of protein synthesis.[1] Furthermore, it has demonstrated a cytotoxic effect on THP-1 human leukemia cells, though specific IC50 values have not been widely published.

To provide a more detailed perspective, the anti-cancer activities of its aglycone, gypsogenin, and its derivatives have been more extensively studied and are summarized below.

Table 1: In Vitro Anti-Cancer Activity of Gypsogenin and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Gypsogenin | A549 | Lung Cancer | 19.6 |

| Gypsogenin | LOVO | Colon Cancer | > 50 |

| Gypsogenin | SKOV3 | Ovarian Cancer | > 50 |

| Gypsogenin | HepG2 | Liver Cancer | > 50 |

| Gypsogenin Derivative 4 | LOVO | Colon Cancer | 2.97 ± 1.13 |

| Gypsogenin Derivative 7g | LOVO | Colon Cancer | 3.59 ± 2.04 |

Data sourced from a study on synthetic gypsogenin derivatives.

The aglycone, gypsogenin, has been shown to induce apoptosis in cancer cells and arrest the cell cycle in the S phase. These effects are associated with the modulation of key signaling proteins involved in cell death and proliferation.

Anti-Inflammatory Activity

This compound has been noted for its anti-inflammatory properties, though detailed mechanistic studies are not extensively available. The anti-inflammatory effects of structurally similar compounds often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory mediators.

Signaling Pathways

Based on the known activities of the aglycone, gypsogenin, and other related triterpenoids, the following signaling pathways are likely to be modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of compounds like this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., THP-1, A549) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of apoptosis-related proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol measures the effect of a compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and anti-tumor activities. While detailed pharmacological data for the glucuronide form is still emerging, studies on its aglycone, gypsogenin, provide valuable insights into its potential mechanisms of action, which likely involve the induction of apoptosis and the inhibition of pro-inflammatory signaling pathways. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades modulated by this compound to support its development as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the pharmacological profile of this compound.

References

Unveiling the Anticancer Potential of Gypsogenin 3-O-glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin (B1672572) 3-O-glucuronide, a triterpenoid (B12794562) saponin (B1150181) found in the roots of plants such as Gypsophila paniculata, is emerging as a compound of interest in oncology research. While extensive research has focused on its aglycone, gypsogenin, preliminary evidence suggests that gypsogenin 3-O-glucuronide possesses direct antitumor activities. Commercial sources indicate it has been shown to inhibit tumor growth in murine models through the impediment of protein synthesis.[1][2] This technical guide provides a comprehensive overview of the available data on the anticancer activity of gypsogenin and its derivatives, offering a foundational understanding for the further investigation of this compound as a potential therapeutic agent.

The anticancer effects of the broader class of saponins (B1172615) from Gypsophila species are well-documented, with studies demonstrating their ability to potentiate the cytotoxicity of immunotoxins and exhibit cytotoxic properties of their own.[3][4][5] This context supports the hypothesis that this compound contributes to the overall anticancer profile of extracts from these plants.

This document will synthesize the current knowledge, presenting quantitative data on the cytotoxic effects of gypsogenin, detailing relevant experimental protocols, and visualizing the implicated signaling pathways to provide a robust resource for the scientific community.

Data Presentation: In Vitro Cytotoxicity of Gypsogenin and Its Derivatives

The following tables summarize the reported 50% inhibitory concentration (IC50) values for gypsogenin and its related compounds against various cancer cell lines. This data is crucial for understanding the potential spectrum of activity and for designing future studies on this compound.

Table 1: IC50 Values of Gypsogenin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 19.6 | [6][7][8] |

| NCI-N87 | Gastric Cancer | Data indicates suppression | [8][9] |

| HeLa | Cervical Cancer | 9.4 | [6] |

| HT-29 | Colorectal Adenocarcinoma | Data indicates prominent activity | [6][8] |

| LOVO | Colon Cancer | Data indicates notable activity | [8] |

| HepG2 | Hepatocellular Carcinoma | Moderate effect | [8] |

| SKOV3 | Ovarian Cancer | Moderate effect | [8] |

| SaoS-2 | Osteosarcoma | 7.8 | [6][8] |

| MCF-7 | Breast Cancer | 9.0 | [6][7] |

Table 2: Comparative IC50 Values of Gypsogenin Derivatives in Human Cancer Cell Lines

| Compound | Derivative Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3-acetyl gypsogenic acid | Acetylated | A549 | Lung Cancer | 23.7 | [6][7][8] |

| 2,4-dinitrophenyl)hydrazono derivative | Hydrazono | A549 | Lung Cancer | 3.1 | [6][7] |

| Amino product (16) | Amino | A549 | Lung Cancer | 1.5 | [6][7] |

| Carboxamide (20) | Carboxamide | A549 | Lung Cancer | 2.5 | [6] |

| Carboxamide (23) | Carboxamide | A549 | Lung Cancer | 2.8 | [6] |

| 3-acetyl form (1) | Acetylated | HeLa | Cervical Cancer | Remarkable activity | [6][8] |

| Benzyl ester derivative (6) | Ester | MCF-7 | Breast Cancer | 5.1 | [6][7] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments commonly used to assess the anticancer activity of compounds like gypsogenin and are applicable for the study of this compound.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Hoechst 33342/Propidium Iodide (HO/PI) Double Staining

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound for the desired time.

-

Staining: Wash the cells with PBS and then stain with Hoechst 33342 (10 µg/mL) and Propidium Iodide (5 µg/mL) for 15 minutes at room temperature in the dark.

-

Microscopy: Wash the cells again with PBS and observe under a fluorescence microscope.

-

Cell Characterization:

-

Viable cells: Blue, intact nuclei.

-

Early apoptotic cells: Bright blue, condensed, or fragmented nuclei.

-

Late apoptotic/necrotic cells: Pink/red, condensed, or fragmented nuclei.

-

-

Quantification: Count the number of cells in each category from multiple fields to determine the percentage of apoptotic cells.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the anticancer activity of gypsogenin, providing a visual framework for understanding its mechanism of action.

Figure 1: General experimental workflow for assessing anticancer activity.

References

- 1. Gypsogenin-3-O-glucuronide | 96553-02-5 | MG74054 [biosynth.com]

- 2. CAS 96553-02-5: gypsogenina-3-O-glucurónido | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. ukaazpublications.com [ukaazpublications.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Cytotoxic Potential of Gypsogenin 3-O-Glucuronide: A Technical Guide for Researchers

A comprehensive analysis of the cytotoxic effects of gypsogenin (B1672572) and its derivatives on cancer cell lines, providing researchers with key data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Introduction

Gypsogenin 3-O-glucuronide, a triterpenoid (B12794562) saponin, has garnered interest within the scientific community for its potential anti-cancer properties. While direct and extensive research on this specific glycoside is still emerging, significant data exists for its aglycone, gypsogenin. This technical guide synthesizes the available information on the cytotoxic effects of gypsogenin and related saponins (B1172615), offering a valuable resource for researchers in oncology and drug development. This document provides a summary of reported cytotoxic activities, detailed experimental methodologies for assessing these effects, and a depiction of the key signaling pathways implicated in gypsogenin-induced cancer cell death. It is important to note that while data for gypsogenin is presented as a proxy, further specific investigation into this compound is warranted to fully elucidate its therapeutic potential. One study has noted a cytotoxic effect of this compound on THP-1 cells, a human leukemia cell line, though quantitative data from this study is not widely available.

Quantitative Cytotoxicity Data

The cytotoxic activity of gypsogenin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized in the tables below. These values have been compiled from various studies and demonstrate the broad-spectrum anti-proliferative effects of this natural compound.

Table 1: IC50 Values of Gypsogenin in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 19.6 | [1] |

| HeLa | Cervical Cancer | - | [1] |

| HL-60 | Promyelocytic Leukemia | 10.4 | [1] |

| K562 | Chronic Myelogenous Leukemia | 12.7 | [1] |

| LOVO | Colon Adenocarcinoma | - | [2] |

| NCI-N87 | Gastric Carcinoma | - | [1] |

| SaoS-2 | Osteosarcoma | 7.8 | [1] |

| SKOV3 | Ovarian Cancer | - | [2] |

| HepG2 | Hepatocellular Carcinoma | - | [2] |

Table 2: IC50 Values of Gypsogenin Derivatives in Various Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-acetyl gypsogenin | A549 | 30.8 | [1] |

| 3-acetyl gypsogenic acid | A549 | 23.7 | [1] |

| (2,4-dinitrophenyl)hydrazono derivative | A549 | 3.1 | [1] |

| Amino product | A549 | 1.5 | [1] |

| Carboxamide derivative | LOVO | 2.97 | [2] |

| Oxime derivative | HL-60 | 3.9 | [3] |

Experimental Protocols

To ensure reproducibility and standardization in research, detailed protocols for key cytotoxicity and apoptosis assays are provided below. These methodologies are widely used in the evaluation of natural product cytotoxicity.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability based on the metabolic activity of mitochondria.[4][5][6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[4]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.[11][12][13][14]

Procedure:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The cytotoxic effects of gypsogenin and other saponins are often mediated through the induction of apoptosis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved.

Conclusion

The available evidence strongly suggests that gypsogenin, the aglycone of this compound, possesses significant cytotoxic and pro-apoptotic properties against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade. While these findings provide a strong foundation for the potential of this compound as an anti-cancer agent, it is imperative that future research focuses specifically on this glycoside to determine its unique cytotoxic profile and pharmacokinetic properties. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for conducting such investigations, paving the way for a more comprehensive understanding of this promising natural compound.

References

- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of gypsogenin derivatives with capabilities to arrest cell cycle and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. bosterbio.com [bosterbio.com]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Gypsogenin 3-O-glucuronide: An Examination of Its Antimicrobial Potential

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the antibacterial and antifungal properties of gypsogenin (B1672572) 3-O-glucuronide, a triterpenoid (B12794562) saponin (B1150181) found in various plant species, notably within the Gypsophila genus. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the antimicrobial potential of natural compounds.

While gypsogenin 3-O-glucuronide has been investigated for various biological activities, including cytotoxic effects, there is a notable scarcity of specific data on its direct antibacterial and antifungal properties in the current body of scientific literature. Research has more frequently focused on the antimicrobial activities of crude saponin extracts from Gypsophila species, which contain a mixture of compounds, including this compound. This guide will summarize the available information on these extracts and discuss the general antimicrobial mechanisms attributed to saponins (B1172615), providing a framework for future research into the specific activities of this compound.

Quantitative Antimicrobial Data

A thorough review of existing literature reveals a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values, for isolated this compound against bacterial and fungal strains. Studies have predominantly reported on the antimicrobial effects of complex saponin extracts.

One study on the effects of Gypsophila saponins on rhizosphere bacteria showed that a 1% concentration of these saponins increased the lag phase of bacterial growth.[1][2] However, this study did not isolate the effects of individual saponins. Another investigation into extracts from four Gypsophila species demonstrated antimicrobial activity against a panel of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Aspergillus niger, using a disc diffusion method.[3] Again, these results pertain to crude extracts and not the purified this compound.

Due to the absence of specific data for this compound, a quantitative data table cannot be provided at this time. Further research is required to determine the specific antimicrobial efficacy of this compound.

General Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate future research into the antimicrobial properties of this compound, this section outlines a generalized experimental protocol for determining MIC values, a standard measure of antimicrobial efficacy.[4] This protocol is based on established methodologies such as the broth microdilution method.

1. Preparation of Microbial Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar (B569324) plates.

-

Colonies are suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

2. Preparation of Test Compound:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

3. Incubation:

-

The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

5. Determination of MBC/MFC:

-

To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates.

-

The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizing Experimental Workflow and Potential Mechanisms

To further elucidate the processes involved in antimicrobial research, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a proposed mechanism of action for saponins.

References

- 1. Effects of Gypsophila saponins on bacterial growth kinetics and on selection of subterranean clover rhizosphere bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Gypsogenin 3-O-Glucuronide from Gypsophila paniculata Roots

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the extraction of gypsogenin (B1672572) 3-O-glucuronide from the roots of Gypsophila paniculata. The methodology synthesizes findings from multiple studies to offer a comprehensive workflow, from the initial preparation of the plant material to the final quantification of the target prosapogenin. The protocol includes two primary approaches: a direct extraction of the crude saponin (B1150181) mixture followed by hydrolysis, and an ultrasound-assisted extraction method. Quantitative data from relevant studies are summarized for comparative analysis. This guide is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Gypsophila paniculata, commonly known as baby's breath, is a significant source of triterpenoid (B12794562) saponins (B1172615), particularly those derived from the aglycone gypsogenin.[1][2] These saponins, specifically the glucuronide oleanane-type triterpenoid carboxylic acid 3, 28-bidesmosides (GOTCABs), are of considerable interest due to their diverse biological activities.[3][4] Gypsogenin 3-O-glucuronide is a key prosaponin that can be obtained through the partial hydrolysis of these complex saponins and serves as an important marker for standardization.[5][6][7] The accumulation of these saponins occurs primarily in the roots, reaching significant concentrations in mature plants.[2][8][9]

This protocol details the necessary steps for the efficient extraction and subsequent isolation of this compound from G. paniculata roots for research and development purposes.

Experimental Protocols

Two primary methodologies are presented. Protocol A describes a traditional method involving the extraction of the total saponin mixture followed by mild acid hydrolysis. Protocol B outlines a more rapid, ultrasound-assisted extraction of the crude saponin fraction.

Plant Material Preparation

-

Harvesting: Collect the roots from mature Gypsophila paniculata plants, ideally after 3-4 years of cultivation to ensure a higher saponin content.[2]

-

Cleaning and Drying: Thoroughly wash the roots with water to remove soil and debris. Air-dry the roots at room temperature until they are brittle.

-

Grinding: Homogenize the dried roots into a fine powder using a Waring blender or a similar mill. This increases the surface area for efficient extraction.

Protocol A: Total Saponin Extraction and Hydrolysis

This protocol involves a two-stage process: initial extraction of the crude saponin mixture and subsequent mild acid hydrolysis to yield this compound.

2.2.1. Stage 1: Crude Saponin Extraction

-

Solid-Liquid Extraction:

-

Weigh 5 g of powdered root material.

-

Perform a solid-liquid extraction with 10% (w/w) aqueous butanol.

-

This initial extraction isolates the crude saponin mixture.

-

2.2.2. Stage 2: Mild Acid Hydrolysis and Prosapogenin Isolation

-

Hydrolysis:

-

Subject the crude saponin extract to mild acid hydrolysis using 0.57 M sulfuric acid. This step cleaves the sugar moieties attached at the C-28 position of the gypsogenin core, yielding the more stable prosapogenin, this compound.[8]

-

-

Precipitation and Extraction:

-

The prosapogenins, including this compound, will precipitate in the acidic aqueous solution.

-

Extract the precipitated prosapogenins with ethyl acetate (B1210297) (EtOAc) in a 3:2 mL ratio of aqueous solution to EtOAc. Repeat this extraction three times.

-

-

Neutralization and Precipitation:

-

Combine the organic (EtOAc) phases.

-

Adjust the pH to 6.0 by adding sodium bicarbonate (NaHCO3) powder. This will cause the this compound to precipitate.

-

-

Concentration and Solubilization:

-

Concentrate the precipitate by centrifugation.

-

Discard the supernatant and solubilize the pellet in methanol (B129727) (MeOH).

-

Centrifuge the methanolic solution to remove any insoluble impurities. The resulting supernatant contains the purified this compound.

-

Protocol B: Ultrasound-Assisted Extraction (UAE) of Crude Saponins

This method provides a more rapid extraction of the total saponin fraction.

-

Extraction:

-

Combine the powdered root material with 10% ethanol (B145695) at a ratio of 1:30 (w/v).[3]

-

Perform ultrasound-assisted extraction for 15 minutes.[3]

-

Repeat the extraction process three times with fresh solvent.[3]

-

-

Lyophilization:

-

Combine the ethanolic extracts and lyophilize (freeze-dry) to obtain a powdered crude saponin extract. This extract can then be subjected to the hydrolysis and purification steps outlined in Protocol A, Stage 2.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Dissolve the final methanolic supernatant (from Protocol A) or the reconstituted lyophilized powder (from Protocol B after hydrolysis) in a suitable solvent for HPLC analysis (e.g., methanol-water mixture).

-

-

HPLC Conditions (Example):

-

Column: RP-18e (250 x 4.6 mm I.D., 5 µm).[10]

-

Mobile Phase: A linear gradient of acetonitrile (B52724) (MeCN) and water, both acidified with 0.1% phosphoric acid (H3PO4). Start with a 30% to 50% MeCN gradient over 10 minutes, followed by a 5-minute hold at 50% MeCN.[10]

-

Flow Rate: 2.0 mL/min.[10]

-

Temperature: 40 °C.[10]

-

Detection: UV at 210 nm.[10]

-

Quantification: Determine the concentration of this compound by comparing the peak area to that of a genuine standard.[7][10] The typical retention time for this compound under these conditions is approximately 11.2 minutes.[10]

-

Data Presentation

The following tables summarize quantitative data for this compound and related compounds from G. paniculata roots as reported in the literature.

| Species | Compound | Concentration (mg/g dry weight) | Reference |

| Gypsophila paniculata | This compound | 30.2 ± 1.5 | [8][10] |

| Gypsophila paniculata | Quillaic acid 3-O-glucuronide | Not specified, but 22% of total prosapogenins | [8][10] |

| Gypsophila paniculata (cultivated, 3-year-old) | This compound | 5.3 | [3] |

| Gypsophila paniculata (cultivated, 3-year-old) | Quillaic acid 3-O-glucuronide | 3.2 | [3] |

| Species | Total Saponin Content (mg/g dry root weight) | Age of Plant | Reference |

| Gypsophila paniculata | 3.4 - 48.1 (range across different species and ages) | 2-3 years for highest yield in related species | [11][12] |

Visualized Workflows

The following diagrams illustrate the experimental workflows described in this protocol.

Caption: Workflow for Protocol A: Total Saponin Extraction and Hydrolysis.

Caption: Workflow for Protocol B: Ultrasound-Assisted Extraction of Crude Saponins.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the extraction and isolation of this compound from Gypsophila paniculata roots. The choice between the traditional extraction and hydrolysis method (Protocol A) and the ultrasound-assisted approach (Protocol B) will depend on the specific requirements of the research, including desired purity, yield, and available equipment. The provided quantitative data and HPLC conditions offer a valuable baseline for experimental design and analysis. These application notes are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this important natural compound.

References

- 1. notulaebotanicae.ro [notulaebotanicae.ro]

- 2. semanticscholar.org [semanticscholar.org]

- 3. proceedings.bas.bg [proceedings.bas.bg]

- 4. notulaebotanicae.ro [notulaebotanicae.ro]

- 5. Analysis of gypsogenin saponins in homeopathic tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]